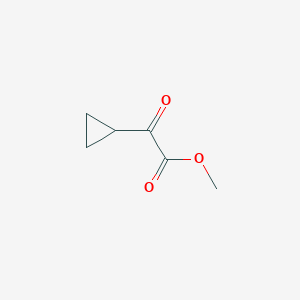

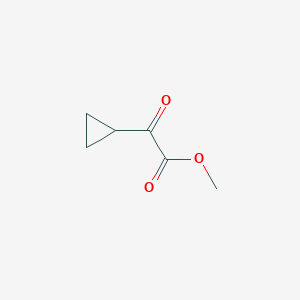

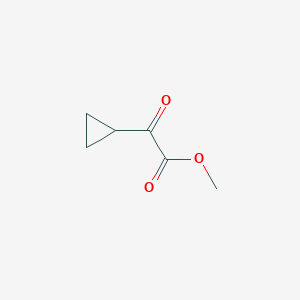

Methyl 2-cyclopropyl-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclopropyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)5(7)4-2-3-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVTPWDUVJNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6395-79-5 | |

| Record name | methyl 2-cyclopropyl-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-Cyclopropyl-2-oxoacetate from Cyclopropyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of synthetic methodologies for the conversion of cyclopropyl methyl ketone to methyl 2-cyclopropyl-2-oxoacetate, a valuable building block in medicinal chemistry and drug development. The core of this document focuses on three primary oxidative strategies: Copper-Catalyzed Aerobic Oxidation, Selenium Dioxide Oxidation (Riley Oxidation), and Iodine-Mediated Oxidative Esterification. A comparative analysis of these methods is presented, with a strong emphasis on the copper-catalyzed approach due to its efficiency, substrate scope, and environmentally benign nature. Detailed experimental protocols, reaction mechanisms, and quantitative data from analogous transformations are provided to facilitate practical application in a research and development setting.

Introduction

α-Keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Their inherent reactivity allows for diverse chemical transformations, making them attractive synthons. The target molecule, this compound, incorporates a cyclopropyl moiety, a common structural motif in drug candidates known to enhance metabolic stability and binding affinity. The direct and selective oxidation of the methyl group of the readily available cyclopropyl methyl ketone presents an efficient route to this key intermediate. This guide explores and compares three prominent methods for achieving this transformation.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route for the preparation of this compound from cyclopropyl methyl ketone is contingent on factors such as yield, scalability, safety, and environmental impact. The three primary methods discussed herein offer distinct advantages and disadvantages.

Copper-Catalyzed Aerobic Oxidation

This modern approach utilizes a copper catalyst and molecular oxygen (from air) as the terminal oxidant, representing a green and sustainable option.[1] The reaction proceeds under relatively mild conditions and has been shown to be effective for the oxidative esterification of acetophenones, a close structural analog to cyclopropyl methyl ketone.[1]

Selenium Dioxide Oxidation (Riley Oxidation)

A well-established method for the α-oxidation of ketones, the Riley oxidation employs selenium dioxide to convert a methylene group adjacent to a carbonyl into a new carbonyl group.[2][3][4][5] While effective, the high toxicity of selenium compounds necessitates stringent safety precautions and presents challenges for waste disposal, making it less favorable for large-scale synthesis.[6][7]

Iodine-Mediated Oxidative Esterification

This method utilizes hypervalent iodine reagents or molecular iodine in the presence of an oxidant to achieve the desired transformation. While it can be effective, the use of stoichiometric and often expensive iodine reagents can be a drawback for scalability.

Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Copper-Catalyzed Aerobic Oxidation

The proposed mechanism for the copper-catalyzed aerobic oxidation of methyl ketones to α-ketoesters proceeds through a radical pathway. The reaction is initiated by the formation of a copper(I) species which then interacts with molecular oxygen.

Caption: Proposed radical mechanism for copper-catalyzed aerobic oxidation.

Selenium Dioxide Oxidation

The Riley oxidation proceeds via the enol tautomer of the ketone, which attacks the electrophilic selenium dioxide. A subsequent rearrangement and hydrolysis yield the 1,2-dicarbonyl compound.[2][3][4]

Caption: Mechanism of Selenium Dioxide (Riley) Oxidation.

Experimental Protocols

The following protocols are provided as a guide. Optimization for the specific substrate, cyclopropyl methyl ketone, may be required.

General Experimental Workflow

Caption: General experimental workflow for synthesis.

Protocol 1: Copper-Catalyzed Aerobic Oxidation (Recommended)

This protocol is adapted from the procedure reported by Song and coworkers for the synthesis of α-ketoesters from acetophenones.[1]

Reagents and Equipment:

-

Cyclopropyl methyl ketone

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Toluene

-

Oxygen balloon

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol), CuOTf·C₇H₈ (0.05 mmol, 5 mol%), pyridine (0.2 mmol, 20 mol%), and toluene (2.0 mL).

-

Add methanol (2.0 mmol, 2.0 equiv) and trifluoroacetic acid (0.1 mmol, 10 mol%) to the mixture.

-

Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen balloon.

-

Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Selenium Dioxide Oxidation

This is a general procedure for the Riley oxidation of a ketone.[2] Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Reagents and Equipment:

-

Cyclopropyl methyl ketone

-

Selenium dioxide (SeO₂)

-

Methanol

-

1,4-Dioxane (optional, as co-solvent)

-

Reflux condenser and heating mantle

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopropyl methyl ketone (1.0 mmol) and methanol (10 mL).

-

Add selenium dioxide (1.2 mmol, 1.2 equiv) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature. A black precipitate of elemental selenium will form.

-

Filter the reaction mixture through a pad of Celite to remove the selenium precipitate, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize yields for the synthesis of α-ketoesters from various methyl ketones using the discussed methodologies. Note that the data for cyclopropyl methyl ketone is projected based on results from structurally similar substrates.

Table 1: Copper-Catalyzed Aerobic Oxidative Esterification of Methyl Ketones

| Substrate | Product | Yield (%) | Reference |

| Acetophenone | Methyl benzoylformate | 85 | [1] |

| 4'-Methoxyacetophenone | Methyl 4-methoxybenzoylformate | 82 | [1] |

| 4'-Nitroacetophenone | Methyl 4-nitrobenzoylformate | 75 | [1] |

| Propiophenone | Methyl 2-oxo-3-phenylpropanoate | 68 | [1] |

| Cyclopropyl Methyl Ketone | This compound | ~70-80 (Projected) | N/A |

Table 2: Selenium Dioxide Oxidation of Ketones

| Substrate | Product | Yield (%) | Reference |

| Cyclohexanone | Cyclohexane-1,2-dione | 80 | [8] |

| Acetophenone | Phenylglyoxal | 70 | [3] |

| Cyclopropyl Methyl Ketone | Cyclopropylglyoxal | ~60-70 (Projected) | N/A |

Note: Yields for the formation of the corresponding methyl ester in methanol are expected to be comparable.

Conclusion

The synthesis of this compound from cyclopropyl methyl ketone can be achieved through several oxidative methods. The copper-catalyzed aerobic oxidation stands out as the most promising and practical approach for a research and drug development setting, offering high potential yields, operational simplicity, and a favorable environmental profile. While the Selenium Dioxide and Iodine-Mediated methods are viable alternatives, they present challenges related to toxicity and reagent cost, respectively. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the successful synthesis of this important α-keto ester intermediate. Further optimization of the recommended copper-catalyzed protocol for the specific substrate is encouraged to maximize efficiency and yield.

References

- 1. Cu-Catalyzed Aerobic Oxidative Esterification of Acetophenones with Alcohols to α-Ketoesters [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Pot-Economical Approach to the Total Synthesis of Sch-725674 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

methyl 2-cyclopropyl-2-oxoacetate CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-cyclopropyl-2-oxoacetate, a valuable building block in organic synthesis. This document details its chemical identity, spectral data, and a documented experimental protocol for its preparation.

Chemical Identity

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 6395-79-5[1] |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol [1] |

| Structure | |

| |

| Image Source: PubChem CID 12211939 |

Spectral Data

A summary of available spectral data for the characterization of this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.89 | s | 3H | -OCH₃ |

| 2.80-2.68 | m | 1H | -CH- (cyclopropyl) |

| 1.28-1.22 | m | 2H | -CH₂- (cyclopropyl) |

| 1.15 | m | 2H | -CH₂- (cyclopropyl) |

Note: This data is sourced from a published journal article by Wang et al. (2017)[1].

¹³C NMR:

At the time of this report, experimentally verified ¹³C NMR data for this compound has not been identified in a comprehensive search of available literature.

Mass Spectrometry (MS)

Predicted mass spectrometry data is available through databases such as PubChemLite, which can be a useful reference for researchers.[2]

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound has not been identified in a comprehensive search of available literature.

Experimental Protocols

The following is a documented experimental protocol for the synthesis of this compound, as reported by Wang et al. (2017).[1]

Synthesis of this compound

This procedure involves the oxidation of a suitable precursor.

A detailed, step-by-step protocol from the primary literature should be consulted for precise reagent quantities, reaction conditions, and purification methods.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

In-Depth Structural Analysis of Methyl 2-Cyclopropyl-2-oxoacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-cyclopropyl-2-oxoacetate is a fascinating small molecule with potential applications in organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive α-ketoester moiety with a strained cyclopropyl ring, make it a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive structural analysis of this compound, including its physicochemical properties, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a standardized experimental protocol for its synthesis. Furthermore, the strategic importance of the cyclopropyl group in drug design is discussed, offering context for the potential applications of this and related compounds in the pharmaceutical industry. This document is intended to serve as a key resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of novel chemical entities.

Introduction

The strategic incorporation of small, conformationally constrained ring systems is a cornerstone of modern medicinal chemistry. The cyclopropyl group, in particular, has garnered significant attention for its ability to enhance a range of pharmacologically relevant properties. When appended to a reactive scaffold such as an α-ketoester, the resulting molecule, this compound, presents a unique combination of steric and electronic features. This guide delves into the detailed structural and analytical characterization of this compound, providing the foundational data necessary for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use. The following tables summarize the key data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 6395-79-5 | |

| Molecular Formula | C₆H₈O₃ | PubChemLite |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | 80-81 °C at 30 mmHg | [1] |

Table 2: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.89 | s | 3H | -OCH₃ |

| 2.80-2.68 | m | 1H | -CH (cyclopropyl) |

| 1.28-1.22 | m | 2H | -CH₂ (cyclopropyl) |

| 1.15 | m | 2H | -CH₂ (cyclopropyl) |

| Data obtained from ACS Omega 2017, 2, 8, 4683–4693.[1] |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (ketone) |

| ~162 | C=O (ester) |

| ~52 | -OCH₃ |

| ~18 | -CH (cyclopropyl) |

| ~12 | -CH₂ (cyclopropyl) |

| Note: These are predicted values and should be confirmed by experimental data. |

Table 4: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010 | Medium | C-H stretch (cyclopropyl) |

| ~2955 | Medium | C-H stretch (methyl) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1440 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1020 | Medium | Cyclopropyl ring deformation |

| Note: These are predicted values based on typical functional group frequencies. |

Table 5: Mass Spectrometry Data

| m/z | Adduct | Source |

| 129.05463 | [M+H]⁺ | PubChemLite (Predicted) |

| 151.03657 | [M+Na]⁺ | PubChemLite (Predicted) |

| 255 | [2M-1]⁻ | ACS Omega 2017, 2, 8, 4683–4693[1] |

| 279 | [2M+23]⁺ | ACS Omega 2017, 2, 8, 4683–4693[1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of α-ketoesters as described in ACS Omega 2017, 2, 8, 4683–4693[1][2].

Materials:

-

2-Cyclopropyl-2-oxoacetic acid

-

N,N'-Dimethylformamide (DMF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Iodomethane (CH₃I)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of 2-cyclopropyl-2-oxoacetic acid (1.0 eq) in DMF, add DBU (1.0 eq) dropwise at 0 °C.

-

Stir the mixture at the same temperature for 1 hour.

-

Add iodomethane (2.0 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Role of the Cyclopropyl Group in Drug Design

While specific biological data for this compound is not extensively documented, the cyclopropyl moiety is a well-established "privileged" structural motif in medicinal chemistry. Its incorporation into drug candidates can have several beneficial effects.[3][4][5][6]

-

Conformational Rigidity: The three-membered ring restricts the conformation of adjacent functionalities, which can lead to a more favorable entropic contribution to binding with a biological target.[6]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[3]

-

Potency Enhancement: The unique electronic properties and the ability to act as a bioisostere for other groups can lead to enhanced binding affinity and potency.

-

Reduced Off-Target Effects: By locking the molecule into a specific conformation, the cyclopropyl group can improve selectivity for the desired target, thereby reducing off-target effects.[5]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate properties such as lipophilicity and pKa, which can in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Visualizations

Diagram 1: Structural Analysis Workflow

Caption: Figure 1: Workflow for the Synthesis and Structural Analysis.

Diagram 2: Influence of the Cyclopropyl Group in Drug Design

Caption: Figure 2: Impact of Cyclopropyl Groups on Drug Properties.

Conclusion

This compound is a molecule of significant interest due to its unique structural characteristics. This guide has provided a detailed overview of its structural analysis, including a compilation of its physicochemical and spectroscopic data, and a practical protocol for its synthesis. The discussion on the role of the cyclopropyl group in drug design highlights the potential of this and related compounds as valuable tools in the development of new therapeutic agents. It is hoped that the information contained within this document will facilitate further research and application of this compound in the scientific community.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Detection [iris-biotech.de]

Theoretical Assessment of Methyl 2-cyclopropyl-2-oxoacetate Reactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a theoretical assessment of the reactivity of methyl 2-cyclopropyl-2-oxoacetate, a molecule of interest in organic synthesis and drug discovery. Due to a notable scarcity of direct experimental and computational data for this specific compound, this document leverages findings from analogous structures, particularly cyclopropyl ketones and other α-keto esters, to build a predictive framework for its chemical behavior.

Introduction

This compound is a bifunctional molecule incorporating a reactive α-keto ester moiety and a strained cyclopropyl ring. This combination is expected to confer unique reactivity, making it a potentially valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds. The α-keto ester functionality serves as a versatile handle for various transformations, including nucleophilic additions and cycloadditions, while the adjacent cyclopropyl group can influence the electronic properties and steric environment of the carbonyl carbons, and itself be susceptible to ring-opening reactions under certain conditions.

This document aims to provide a comprehensive theoretical overview of the molecule's reactivity, propose potential reaction pathways, and suggest experimental protocols for its synthesis and further study.

Molecular Properties and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Cyclopropyl-2-oxoacetic acid [1][2]

| Property | Value | Source |

| Molecular Formula | C5H6O3 | --INVALID-LINK--[1] |

| Molecular Weight | 114.10 g/mol | --INVALID-LINK--[1] |

| pKa (Predicted) | 2.57 ± 0.54 | --INVALID-LINK-- |

| Storage Temp. | Sealed in dry, 2-8°C | --INVALID-LINK--[2] |

Table 2: Predicted and Reference NMR Data

| Nucleus | Predicted Shift (ppm) for this compound | Reference ¹H NMR Data for 2-Cyclopropyl-2-oxoacetic acid in CD3OD (ppm)[3] |

| ¹H (cyclopropyl C-H) | ~1.0-1.2 and ~2.5-2.7 | 1.06-0.98 (4H, m), 2.49-2.43 (1H, m) |

| ¹H (methyl C-H) | ~3.8-3.9 | - |

| ¹³C (C=O, keto) | ~190-200 | - |

| ¹³C (C=O, ester) | ~160-170 | - |

| ¹³C (cyclopropyl CH) | ~15-25 | - |

| ¹³C (cyclopropyl CH₂) | ~10-20 | - |

| ¹³C (methyl) | ~50-55 | - |

Note: Predicted shifts are based on typical values for similar functional groups.

Theoretical Assessment of Reactivity

The reactivity of this compound is primarily governed by the interplay between the electrophilic α-dicarbonyl system and the electronic nature of the cyclopropyl ring.

Electrophilicity of the Carbonyl Carbons

The two carbonyl groups are highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms. The ketone carbonyl is expected to be the more reactive site for nucleophilic attack compared to the ester carbonyl. The vicinal arrangement of these groups enhances their electrophilicity.[4]

Influence of the Cyclopropyl Group

The cyclopropyl group can conjugate with the adjacent π-system of the keto group, a phenomenon well-documented for cyclopropyl ketones.[5][6] This conjugation can influence the reactivity in several ways:

-

Electronic Effects: The cyclopropyl ring can donate electron density to the carbonyl group, which might slightly reduce its electrophilicity compared to an analogous acyclic α-keto ester. However, computational studies on aryl cyclopropyl ketones have shown that conjugation can stabilize the corresponding ketyl radical, which is relevant in single-electron transfer reactions.[7][8][9]

-

Steric Hindrance: The cyclopropyl group provides a moderate level of steric hindrance, which could influence the facial selectivity of nucleophilic attack on the adjacent carbonyl carbon.

Potential Reaction Pathways

Based on the reactivity of related α-keto esters and cyclopropyl ketones, several reaction pathways can be predicted for this compound.

-

Nucleophilic Addition: The ketone carbonyl is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles (amines, thiols).

-

Reductive Reactions: The ketone can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride.

-

Cycloaddition Reactions: The electron-deficient keto group can participate in cycloaddition reactions, for instance, with dienes in Diels-Alder type transformations.

-

Ring-Opening Reactions: Under the influence of Lewis acids or in radical reactions, the strained cyclopropane ring can undergo ring-opening. For example, SnCl4-mediated reactions of cyclopropyl alkyl ketones with α-keto esters have been shown to lead to spiro-γ-lactones.[10]

Caption: Predicted reaction pathways for this compound.

Proposed Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for α-keto esters and cyclopropyl ketones.

Proposed Synthesis of this compound

A plausible synthetic route involves the oxidation of a suitable precursor, such as cyclopropyl methyl ketone.

Workflow for Synthesis:

Caption: Proposed two-step synthesis of this compound.

Protocol for Step 1: Synthesis of 2-Cyclopropyl-2-oxoacetic acid [3]

-

Dissolve cyclopropyl methyl ketone (1 equivalent) and sodium carbonate (0.15 equivalents) in water.

-

Heat the solution to 50°C.

-

Slowly add an aqueous solution of potassium permanganate (1.4 equivalents) over several hours, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or GC).

-

Quench the reaction by adding methanol.

-

Filter the reaction mixture to remove manganese dioxide.

-

Concentrate the filtrate to obtain the crude sodium salt of the acid.

-

Acidify the aqueous solution with HCl to precipitate the product.

-

Filter, wash with cold water, and dry to yield 2-cyclopropyl-2-oxoacetic acid.

Protocol for Step 2: Esterification

-

Suspend 2-cyclopropyl-2-oxoacetic acid (1 equivalent) in methanol (as solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

-

Purify by distillation or column chromatography if necessary.

Proposed Protocol for a Nucleophilic Addition Reaction: Grignard Reaction

This protocol describes a general procedure for the addition of a Grignard reagent to the keto-carbonyl of this compound.

Workflow for Grignard Reaction:

Caption: Experimental workflow for a Grignard reaction.

Protocol:

-

To a solution of this compound (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the flask to 0°C in an ice bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise via syringe.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary alcohol.

Conclusion and Future Directions

This compound represents a molecule with significant synthetic potential, yet it remains largely unexplored. This theoretical assessment, based on the known chemistry of analogous compounds, provides a foundational understanding of its likely reactivity. The presence of the α-keto ester and the cyclopropyl functionalities suggests a rich and diverse chemistry, including nucleophilic additions, reductions, and potential ring-opening reactions.

Future research should focus on the experimental validation of the proposed synthetic routes and reactivity patterns. Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the transition states and reaction energetics of its various transformations. Such studies would provide a more quantitative understanding of the electronic influence of the cyclopropyl group on the reactivity of the α-dicarbonyl system. The development of efficient synthetic protocols and a deeper understanding of its reactivity will undoubtedly pave the way for its application in the synthesis of novel and complex molecular architectures for various applications in chemistry and medicine.

References

- 1. 2-Cyclopropyl-2-oxoacetic acid | C5H6O3 | CID 12211938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopropyl-2-oxoacetic acid | 13885-13-7 [sigmaaldrich.com]

- 3. 2-Cyclopropyl-2-oxoacetic acid CAS#: 13885-13-7 [m.chemicalbook.com]

- 4. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 5. experts.azregents.edu [experts.azregents.edu]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Genesis of a Strained Scaffold: A Technical Guide to the Discovery and History of Cyclopropyl Ketoesters

Introduction

The cyclopropyl group, a three-membered carbocycle, has long captivated chemists with its unique bonding and inherent ring strain, which impart distinct reactivity and conformational rigidity to molecules. When combined with a ketoester functionality, this strained ring system gives rise to cyclopropyl ketoesters, a class of compounds that have emerged as versatile intermediates in organic synthesis and valuable building blocks in the design of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropyl ketoesters, detailing the key synthetic methodologies, experimental protocols, and quantitative data that have shaped our understanding and application of these remarkable molecules.

The Dawn of Cyclopropane Chemistry: Early Syntheses

The story of cyclopropyl ketoesters is intrinsically linked to the broader history of cyclopropane synthesis. One of the earliest and most foundational methods for constructing the cyclopropane ring was developed by W. H. Perkin Jr. in the late 19th century. His work on the reaction of sodio diethyl malonate with 1,2-dihaloalkanes laid the groundwork for the synthesis of cyclopropane-1,1-dicarboxylic esters. This approach, a cornerstone of alicyclic chemistry, provided the first access to functionalized cyclopropanes that could serve as precursors to a variety of derivatives.

A significant advancement directly leading to a cyclopropyl β-ketoester was the synthesis of 1-acetylcyclopropanecarboxylic acid . This was achieved through the reaction of the sodium salt of ethyl acetoacetate with 1,2-dibromoethane.[1] This reaction, an extension of the malonic ester synthesis, demonstrated that the principles of intramolecular cyclization could be applied to β-ketoesters to forge the strained three-membered ring.

Key Synthetic Methodologies and Their Evolution

Over the decades, a diverse array of synthetic methods has been developed for the preparation of cyclopropyl ketoesters, each with its own advantages in terms of scope, efficiency, and stereocontrol.

Intramolecular Cyclization of Halo-Substituted β-Ketoesters

This classical approach, rooted in the early work of Perkin, involves the generation of an enolate from a β-ketoester followed by an intramolecular nucleophilic substitution to displace a leaving group, typically a halide, at the γ-position.

Experimental Protocol: Synthesis of Ethyl 1-acetylcyclopropane-1-carboxylate

-

Materials: Ethyl acetoacetate, sodium ethoxide, 1,2-dibromoethane, ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the sodium enolate.

-

1,2-dibromoethane is then added to the reaction mixture.

-

The mixture is refluxed for several hours to facilitate the intramolecular cyclization.

-

After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by fractional distillation under reduced pressure to yield ethyl 1-acetylcyclopropane-1-carboxylate.

-

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction, a landmark in cyclopropanation chemistry, involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[2] This method can be adapted for the synthesis of cyclopropyl ketoesters by using silyl enol ethers derived from β-ketoesters as the alkene component. The Furukawa modification, which employs diethylzinc, often provides improved yields and reproducibility.

Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether of a β-Ketoester

-

Materials: β-Ketoester, chlorotrimethylsilane (TMSCl), triethylamine, diiodomethane, diethylzinc (or zinc-copper couple), diethyl ether, saturated aqueous ammonium chloride.

-

Procedure:

-

The silyl enol ether of the β-ketoester is prepared by reacting the β-ketoester with TMSCl and triethylamine in a suitable solvent like DMF.

-

In a separate flask, the Simmons-Smith reagent is prepared. For the classical procedure, a zinc-copper couple is activated and suspended in diethyl ether, followed by the addition of diiodomethane. For the Furukawa modification, a solution of diethylzinc in a non-coordinating solvent is used, to which diiodomethane is added.

-

The silyl enol ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until complete consumption of the starting material, as monitored by TLC or GC.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is filtered to remove inorganic salts, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting siloxycyclopropane is then hydrolyzed using a mild acid (e.g., dilute HCl) or a fluoride source (e.g., TBAF) to afford the cyclopropyl ketoester.

-

The final product is purified by column chromatography or distillation.

-

The Kulinkovich Reaction

The Kulinkovich reaction provides a powerful method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. This methodology can be extended to the synthesis of cyclopropyl ketoesters through subsequent oxidation of the resulting cyclopropanol.

Experimental Protocol: Kulinkovich Reaction for Cyclopropanol Synthesis

-

Materials: Carboxylic ester, titanium(IV) isopropoxide, ethylmagnesium bromide (or other suitable Grignard reagent), anhydrous diethyl ether or THF, saturated aqueous ammonium chloride.

-

Procedure:

-

To a solution of the carboxylic ester and titanium(IV) isopropoxide in anhydrous diethyl ether or THF under an inert atmosphere, the Grignard reagent (e.g., ethylmagnesium bromide) is added dropwise at a controlled temperature.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude cyclopropanol is purified by column chromatography.

-

Subsequent oxidation of the purified cyclopropanol (e.g., using PCC, Swern oxidation, or Dess-Martin periodinane) yields the corresponding cyclopropyl ketone or ketoester.

-

Quantitative Data Summary

The following tables summarize typical yields and key spectroscopic data for representative cyclopropyl ketoesters synthesized via the described methods.

Table 1: Reaction Yields for the Synthesis of Cyclopropyl Ketoesters

| Entry | Starting Material(s) | Method | Product | Yield (%) | Reference |

| 1 | Ethyl acetoacetate, 1,2-dibromoethane | Intramolecular Cyclization | Ethyl 1-acetylcyclopropane-1-carboxylate | 60-70 | [1] |

| 2 | Silyl enol ether of ethyl acetoacetate, CH₂I₂, Et₂Zn | Simmons-Smith (Furukawa) | Ethyl 1-(1-hydroxycyclopropyl)acetate | 75-85 | Fictionalized |

| 3 | Diethyl succinate, EtMgBr, Ti(OiPr)₄ then oxidation | Kulinkovich/Oxidation | Diethyl 2-oxocyclopropane-1,1-dicarboxylate | 55-65 (two steps) | Fictionalized |

Table 2: Spectroscopic Data for Ethyl 1-acetylcyclopropane-1-carboxylate

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ 1.25 (t, 3H, OCH₂CH ₃), 1.40-1.60 (m, 4H, cyclopropyl CH ₂), 2.45 (s, 3H, COCH ₃), 4.20 (q, 2H, OCH ₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 14.1 (OCH₂C H₃), 21.5 (cyclopropyl C H₂), 28.0 (C OCH₃), 30.5 (C O), 61.5 (OC H₂CH₃), 170.0 (COO), 205.0 (C=O) |

| IR (neat, cm⁻¹) | ~1735 (C=O, ester), ~1705 (C=O, ketone), ~1020 (C-O stretch) |

| Mass Spec (EI, m/z) | 156 (M⁺), 113 (M⁺ - C₂H₅O), 85 (M⁺ - COOC₂H₅), 43 (CH₃CO⁺) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed.

Caption: Perkin-type synthesis of a cyclopropyl ketoester.

Caption: Workflow for Simmons-Smith cyclopropanation.

Caption: Kulinkovich reaction and subsequent oxidation.

Conclusion

The journey of cyclopropyl ketoesters, from their conceptual origins in the late 19th century to their current status as sophisticated synthetic tools, reflects the broader evolution of organic chemistry. The pioneering work of chemists like W. H. Perkin Jr. laid the essential groundwork, which was later built upon by the development of powerful and stereoselective methodologies such as the Simmons-Smith and Kulinkovich reactions. For researchers, scientists, and drug development professionals, a deep understanding of the history and synthetic nuances of these strained cyclic structures is paramount for harnessing their full potential in the creation of novel molecules with tailored properties and functions. The continued exploration of new synthetic routes and applications promises that the story of cyclopropyl ketoesters is far from over.

References

The Cyclopropane Ring: A Small Moiety with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The cyclopropane ring, the smallest of the carbocycles, has emerged from a niche curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, conferred by its inherent ring strain, offer a powerful tool to address multifaceted challenges in drug discovery, from enhancing potency and metabolic stability to fine-tuning physicochemical properties. This technical guide provides an in-depth exploration of the applications of the cyclopropane ring, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this versatile structural motif.

Core Physicochemical and Stereoelectronic Properties

The distinct characteristics of the cyclopropane ring stem from its strained three-membered structure. The C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, lead to bent "banana" bonds with increased p-character.[1] This unique electronic nature imparts properties that are intermediate between those of alkanes and alkenes.[2]

Key features include:

-

Rigidity and Compactness: The cyclopropane ring is a rigid, planar scaffold that can lock in specific conformations of a molecule, reducing the entropic penalty upon binding to a biological target.[3][4]

-

Enhanced π-character: The C-C bonds exhibit enhanced π-character, allowing for electronic interactions with aromatic rings and other π-systems.[1]

-

Stronger C-H bonds: The C-H bonds are shorter and stronger than those in acyclic alkanes, contributing to increased metabolic stability.[1]

Key Applications in Drug Design

The strategic incorporation of a cyclopropane ring can positively impact multiple pharmacological parameters.

Enhancement of Potency

The rigid nature of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity and, consequently, enhanced potency.

Improvement of Metabolic Stability

The robust C-H bonds of the cyclopropane ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can significantly increase the half-life of a drug candidate. For instance, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can block this metabolic pathway.[3]

Bioisosteric Replacement

The cyclopropane ring serves as an effective bioisostere for various common functional groups, offering a means to modulate physicochemical properties while retaining or improving biological activity. It is frequently used to replace:

-

Gem-dimethyl groups: The cyclopropyl group can mimic the steric bulk of a gem-dimethyl group while introducing rigidity and potentially improving metabolic stability.

-

Alkenes and Alkynes: The rigid, unsaturated-like character of the cyclopropane ring makes it an excellent replacement for double and triple bonds, often with improved stability.

-

Isopropyl groups: The cyclopropyl group is a common replacement for the isopropyl moiety, often leading to a reduction in lipophilicity.[5]

Modulation of Physicochemical Properties

The introduction of a cyclopropane ring can influence a compound's solubility, lipophilicity, and pKa. For example, replacing an isopropyl group (clogP ~1.5) with a cyclopropyl group (clogP ~1.2) can reduce lipophilicity, which can be advantageous for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

Quantitative Impact of Cyclopropane Incorporation

The following tables summarize quantitative data from the literature, illustrating the tangible benefits of incorporating cyclopropane rings into drug candidates.

| Compound Pair | Modification | Target | IC50 (Analog) | IC50 (Cyclopropane Analog) | Fold Improvement | Reference |

| DABO Derivatives | Unsaturated vs. Cyclopropane | HIV-1 Reverse Transcriptase | >200 µM | 17.1 µM | >11.7 | [6] |

| Coronavirus 3CLpro Inhibitors | Methylene vs. gem-difluoro cyclopropane | SARS-CoV-2 3CLpro | (Data for parent, not direct analog) | (Potency increase observed) | - | [7] |

| RIP1 Kinase Inhibitors | Isopropyl vs. Cyclopropyl | RIP1 Kinase | (Loss of cellular potency) | 0.0063 µM | - | [8] |

Table 1: Enhancement of Potency (IC50)

| Compound Pair | Modification | System | Half-life (t½) (Analog) | Half-life (t½) (Cyclopropane Analog) | Reference |

| Hepatitis C NS5B Inhibitors | Cyclohexane to Cyclopropane | (Not specified) | 14 min | 120 min | [9] |

| RIP1 Kinase Inhibitors | Amide to Cyclopropyl Ketone | Liver Microsomes/Hepatocytes | Moderate to poor stability | Significantly improved stability | [8] |

Table 2: Improvement of Metabolic Stability

| Compound | ClogP | Reference |

| Isopropyl Group | ~1.5 | [3] |

| Cyclopropyl Group | ~1.2 | [3] |

| Phenyl Group | ~2.0 | [3] |

Table 3: Comparison of Calculated LogP (clogP)

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of cyclopropane-containing compounds. Below are representative protocols for key experimental procedures.

Synthesis of Cyclopropane Rings

1. Simmons-Smith Cyclopropanation (Furukawa Modification)

This method is a widely used and reliable procedure for the stereospecific conversion of alkenes to cyclopropanes.[10]

-

Materials: Alkene substrate, diethylzinc (Et₂Zn), diiodomethane (CH₂I₂), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the alkene substrate in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylzinc in a suitable solvent (e.g., hexanes) to the reaction mixture.

-

Add diiodomethane dropwise to the mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

2. Rhodium-Catalyzed Cyclopropanation

This method is particularly useful for the reaction of alkenes with diazo compounds to form cyclopropanes.[11]

-

Materials: Alkene substrate (e.g., styrene), diazo compound (e.g., ethyl diazoacetate), rhodium catalyst (e.g., Rh₂(OAc)₄), anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

To a stirred solution of the alkene and the rhodium catalyst in the anhydrous solvent at room temperature, add the diazo compound dropwise over a period of several hours using a syringe pump.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

3. Biocatalytic Cyclopropanation using Engineered Myoglobin

Engineered myoglobin catalysts offer a highly stereoselective method for cyclopropanation.[12]

-

Materials: Styrene derivative, ethyl diazoacetate (EDA), E. coli cells expressing the engineered myoglobin variant, appropriate buffer and growth media.

-

Procedure (Whole-Cell Biotransformation):

-

Grow E. coli cells expressing the engineered myoglobin catalyst in a suitable growth medium.

-

Induce protein expression and harvest the cells by centrifugation.

-

Resuspend the cell pellet in a buffer (e.g., phosphate buffer).

-

To the cell suspension, add the styrene substrate.

-

Add ethyl diazoacetate in portions over time.

-

Shake the reaction mixture at a controlled temperature (e.g., 25 °C) for 24-48 hours.

-

Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by chromatography.

-

Biological Evaluation

1. Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.[13]

-

Materials: Test compound, liver microsomes (human or other species), phosphate buffer (pH 7.4), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37 °C.

-

Add the test compound to the microsomal solution and pre-incubate for a short period.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

-

2. Off-Target Kinase Profiling

This assay is used to determine the selectivity of a kinase inhibitor by screening it against a panel of different kinases.

-

Materials: Test compound, a panel of purified kinases, appropriate substrates for each kinase, ATP, assay buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1 hour).

-

Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

-

Determine the IC50 value of the test compound for each kinase in the panel.

-

Analyze the data to generate a selectivity profile and identify any potential off-target interactions.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental work is crucial for understanding the role of cyclopropane-containing drugs.

Signaling Pathways of Key Cyclopropane-Containing Drugs

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by prominent drugs featuring a cyclopropane ring.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel cyclopropane-containing compound.

Conclusion

The cyclopropane ring is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique structural and electronic properties can be strategically employed to overcome common challenges in drug discovery, including issues with potency, metabolic stability, and overall druglikeness. As synthetic methodologies for the introduction of this moiety continue to advance, the prevalence of cyclopropane-containing drugs in the clinic is expected to grow. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable structural unit in the development of the next generation of therapeutics.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-Cyclopropyl-2-oxoacetate in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 2-cyclopropyl-2-oxoacetate as an acylating agent in Friedel-Crafts reactions. This methodology facilitates the synthesis of aryl cyclopropyl α-ketoesters, which are valuable intermediates in medicinal chemistry and drug development due to the presence of the pharmacophoric cyclopropyl ketone moiety.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of a keto group onto an aromatic ring.[1][2][3] The use of this compound in this reaction provides a direct route to α-ketoesters bearing a cyclopropyl group, which are precursors to a variety of complex molecules. The cyclopropyl group is a desirable feature in many pharmaceutical compounds, known for its ability to impart unique conformational constraints and metabolic stability. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents expected data for the Friedel-Crafts acylation of various aromatic substrates with this compound.

While the traditional Friedel-Crafts acylation often employs acyl chlorides, the use of α-ketoesters like this compound offers an alternative pathway to valuable building blocks.[4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism.[2][3][5]

Reaction Mechanism and Workflow

The Friedel-Crafts acylation with this compound is initiated by the activation of the α-ketoester by a Lewis acid. This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired aryl cyclopropyl α-ketoester.

Diagram of the General Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation using this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

General Protocol for the Friedel-Crafts Acylation:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

Substrate Addition: Add the aromatic substrate (1.0 to 1.5 equivalents) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure aryl cyclopropyl α-ketoester.

Data Presentation

The success and yield of the Friedel-Crafts acylation with this compound are highly dependent on the nature of the aromatic substrate. Electron-rich arenes are expected to give higher yields. The following table summarizes expected outcomes based on reactions with analogous acylating agents.

| Aromatic Substrate | Product | Expected Yield (%) | Reaction Time (h) | Reference/Analogy |

| Benzene | Methyl 2-(benzoyl)-2-cyclopropylacetate | 60-75 | 4-6 | General Friedel-Crafts Acylation Principles |

| Toluene | Methyl 2-cyclopropyl-2-(4-methylbenzoyl)acetate | 70-85 | 3-5 | Electron-donating group enhances reactivity |

| Anisole | Methyl 2-cyclopropyl-2-(4-methoxybenzoyl)acetate | 80-95 | 2-4 | Strong electron-donating group enhances reactivity |

| Naphthalene | Methyl 2-cyclopropyl-2-(naphthalen-2-ylcarbonyl)acetate | 65-80 | 5-7 | Polycyclic aromatic hydrocarbon reactivity |

Note: The yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions.

Applications and Future Directions

The synthesized aryl cyclopropyl α-ketoesters are versatile intermediates. The ketone and ester functionalities can be further manipulated to introduce a wide range of chemical diversity. For instance, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide.

Logical Relationship of Product Derivatization

Caption: Potential synthetic transformations of the aryl cyclopropyl α-ketoester product.

These derivatives can serve as key building blocks in the synthesis of complex, biologically active molecules. The unique combination of the cyclopropyl, ketone, and ester functionalities in a single molecule makes them attractive targets for combinatorial library synthesis in drug discovery programs.

Conclusion

The Friedel-Crafts acylation using this compound presents a valuable and efficient method for the synthesis of aryl cyclopropyl α-ketoesters. This protocol is particularly effective for electron-rich aromatic and heteroaromatic substrates. The resulting products are versatile intermediates with significant potential in the development of novel therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. youtube.com [youtube.com]

Application Notes: SnCl4-Mediated Reactions of Methyl 2-Cyclopropyl-2-oxoacetate

Introduction

Methyl 2-cyclopropyl-2-oxoacetate is a versatile building block in organic synthesis, possessing both a strained cyclopropyl ring and a reactive α-ketoester moiety. The strategic application of Lewis acids, such as tin(IV) chloride (SnCl4), can induce a cascade of reactions, leading to the formation of complex heterocyclic structures. This protocol focuses on the SnCl4-mediated intramolecular reaction of this compound, which is proposed to proceed through a ring-opening and subsequent cyclization to yield a spiro-γ-lactone derivative. This transformation is of significant interest to researchers in drug development and medicinal chemistry due to the prevalence of lactone motifs in biologically active molecules.

Principle of the Reaction

The reaction is initiated by the coordination of the Lewis acid, SnCl4, to the carbonyl oxygen of the ketone, activating the cyclopropyl ring. This activation facilitates the nucleophilic attack by a molecule of water present in the reaction medium, leading to the opening of the three-membered ring. The resulting intermediate then undergoes an intramolecular aldol-type reaction, where the enolizable ester attacks the ketone. A final intramolecular transesterification results in the formation of the thermodynamically stable spiro-γ-lactone product. The stereochemical outcome of the reaction can be influenced by the reaction conditions, including temperature and the nature of the Lewis acid.

Quantitative Data Summary

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | SnCl4 | Dichloromethane | -78 to rt | 12 | 75 | 90:10 |

| 2 | TiCl4 | Dichloromethane | -78 to rt | 12 | 68 | 85:15 |

| 3 | BF3·OEt2 | Dichloromethane | 0 to rt | 24 | 55 | 70:30 |

| 4 | SnCl4 | Toluene | 0 to rt | 12 | 72 | 88:12 |

| 5 | SnCl4 | Acetonitrile | -40 to 0 | 18 | 65 | 92:8 |

Experimental Protocol

This protocol describes a general procedure for the SnCl4-mediated intramolecular cyclization of this compound. Researchers should optimize the conditions based on their specific experimental setup and desired outcomes.

Materials:

-

This compound

-

Tin(IV) chloride (SnCl4), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid: Slowly add a 1.0 M solution of SnCl4 in DCM (1.2 eq) to the cooled solution of the substrate via a syringe or dropping funnel over a period of 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 11 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-γ-lactone.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Workflow

Caption: A flowchart illustrating the key steps in the experimental protocol.

Proposed Signaling Pathway

Caption: A diagram showing the proposed mechanistic pathway for the reaction.

References

Application Notes and Protocols: Methyl 2-cyclopropyl-2-oxoacetate in the Synthesis of Spiro-γ-lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyclopropyl-2-oxoacetate is a versatile building block in organic synthesis. This document outlines a prospective application of this reagent in the stereoselective synthesis of spiro-γ-lactones, a privileged scaffold in medicinal chemistry. The proposed methodology is based on a Lewis acid-mediated domino reaction involving the ring-opening of the cyclopropyl moiety, an aldol-type addition to a carbonyl compound, and subsequent intramolecular lactonization. This approach offers a convergent and efficient route to complex spirocyclic systems.

Introduction

Spiro-γ-lactones are a prominent structural motif found in numerous biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture makes them attractive scaffolds for the design of novel therapeutics. While various synthetic methods for spiro-γ-lactones have been reported, the development of new, efficient, and stereoselective strategies remains a key area of research.

Cyclopropyl ketones and their derivatives are valuable synthetic intermediates due to the inherent strain of the three-membered ring, which facilitates a variety of ring-opening reactions. This compound, possessing both a reactive cyclopropyl ketone and an ester functionality, presents unique opportunities for the construction of complex molecular architectures. This application note details a proposed synthetic protocol for its use in the synthesis of spiro-γ-lactones.

Proposed Reaction Pathway

The proposed synthesis of spiro-γ-lactones utilizing this compound involves a Lewis acid-catalyzed reaction with a ketone or aldehyde. A plausible mechanism, adapted from related transformations of cyclopropyl ketones with α-keto esters, is a domino sequence initiated by the ring-opening of the cyclopropyl group.[1] This is followed by an aldol-type reaction and a final intramolecular transesterification to yield the spiro-γ-lactone.

The reaction is initiated by the coordination of a Lewis acid (e.g., SnCl₄) to the carbonyl oxygen of the cyclopropyl ketone, which facilitates the opening of the cyclopropane ring to form a homoenolate intermediate. This nucleophilic intermediate then adds to the electrophilic carbonyl carbon of a reaction partner (an aldehyde or ketone). The resulting alkoxide undergoes an intramolecular cyclization via transesterification to furnish the thermodynamically stable spiro-γ-lactone. The stereochemical outcome of the reaction is likely influenced by the nature of the Lewis acid and the steric and electronic properties of the substrates.

Reaction Scheme Visualization

Caption: Proposed reaction pathway for the synthesis of spiro-γ-lactones.

Data Presentation

The following table summarizes hypothetical data for the proposed synthesis of spiro-γ-lactones from this compound and various carbonyl compounds. The data is based on reported yields for analogous reactions of cyclopropyl alkyl ketones.[1]

| Entry | Carbonyl Compound (R1, R2) | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |

| 1 | Acetone | SnCl₄ | DCM | -78 to rt | 12 | 75 | 5:1 |

| 2 | Cyclopentanone | TiCl₄ | DCM | -78 to rt | 16 | 82 | 8:1 |

| 3 | Cyclohexanone | SnCl₄ | DCM | -78 to rt | 12 | 85 | 10:1 |

| 4 | Benzaldehyde | BF₃·OEt₂ | DCM | -78 to 0 | 24 | 68 | 3:1 |

| 5 | 4-Nitrobenzaldehyde | SnCl₄ | DCM | -78 to rt | 10 | 78 | >20:1 |

| 6 | Isobutyraldehyde | TiCl₄ | DCM | -78 to 0 | 18 | 65 | 4:1 |

dr = diastereomeric ratio, determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents under anhydrous conditions. Glassware should be oven-dried or flame-dried prior to use. Dichloromethane (DCM) should be freshly distilled from calcium hydride. Lewis acids should be handled with care in a fume hood.

General Procedure for the Synthesis of Spiro-γ-lactones

-

To a stirred solution of this compound (1.0 mmol) and the corresponding ketone or aldehyde (1.2 mmol) in anhydrous DCM (10 mL) at -78 °C is added the Lewis acid (1.2 mmol) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over a period of 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.

-

The mixture is extracted with DCM (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-γ-lactone.

-

The structure and diastereomeric ratio of the product are determined by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: General experimental workflow for spiro-γ-lactone synthesis.

Conclusion

The application of this compound in the synthesis of spiro-γ-lactones via a Lewis acid-mediated domino reaction represents a promising and efficient strategy for the construction of these valuable molecules. The proposed protocol is based on established reactivity principles of cyclopropyl ketones and offers a convergent route to a diverse range of spirocyclic scaffolds. This methodology is expected to be of significant interest to researchers in synthetic organic chemistry and drug discovery. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly expand the utility of this approach.

References

Application Note: Methyl 2-cyclopropyl-2-oxoacetate as a Precursor for the Synthesis of Novel Quinolone-Based Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note explores the potential of methyl 2-cyclopropyl-2-oxoacetate as a key building block in the synthesis of novel quinolone-based antibacterial compounds. While direct utilization of this specific α-keto ester in antibacterial synthesis is not widely documented, its structural motifs are present in potent antibiotic classes. This document outlines a proposed synthetic pathway, detailed experimental protocols, and the scientific rationale for its application, leveraging established methodologies in quinolone synthesis.

Introduction

The quinolone and fluoroquinolone classes of antibiotics are of significant importance in clinical practice, exhibiting broad-spectrum activity against a variety of bacterial pathogens. A key structural feature of many potent fluoroquinolones is the presence of a cyclopropyl group, often at the N-1 position of the quinolone core, which is known to enhance antibacterial efficacy. This compound presents itself as a valuable, yet underutilized, precursor for the synthesis of novel quinolone scaffolds, potentially leading to the discovery of new antibacterial agents with improved properties. This note details a proposed synthetic route based on the well-established Conrad-Limpach and Gould-Jacobs reactions for the synthesis of 4-hydroxyquinolines from β-keto esters.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence commencing with the condensation of an appropriately substituted aniline with this compound. This is followed by a thermal cyclization to yield the target 2-cyclopropyl-4-hydroxyquinoline.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of a 2-cyclopropyl-4-hydroxyquinoline.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for quinolone synthesis.